molecular formula C8H6BrNOS B6224069 6-bromo-7-methoxythieno[3,2-b]pyridine CAS No. 2763775-93-3

6-bromo-7-methoxythieno[3,2-b]pyridine

Cat. No. B6224069
CAS RN: 2763775-93-3
M. Wt: 244.1
InChI Key:
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Description

6-Bromo-7-methoxythieno[3,2-b]pyridine is a heterocyclic aromatic compound belonging to the thienopyridine class of compounds, which are known for their wide range of applications in the pharmaceutical and chemical industries. 6-Bromo-7-methoxythieno[3,2-b]pyridine is a versatile compound with a range of potential applications in various fields of science.

Scientific Research Applications

6-Bromo-7-methoxythieno[3,2-b]pyridine has a range of potential applications in the field of scientific research. It has been used as a building block for the synthesis of various heterocyclic compounds, such as 5-bromo-4-methylthieno[3,2-b]pyridine, which is a potential inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). Additionally, 6-Bromo-7-methoxythieno[3,2-b]pyridine has been used in the synthesis of novel antifungal agents.

Mechanism of Action

6-Bromo-7-methoxythieno[3,2-b]pyridine has been shown to act as an inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase involved in many cellular processes, including cell growth and differentiation. 6-Bromo-7-methoxythieno[3,2-b]pyridine binds to the active site of GSK-3, which prevents the enzyme from phosphorylating its substrates.
Biochemical and Physiological Effects
6-Bromo-7-methoxythieno[3,2-b]pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in cell growth and differentiation. Additionally, 6-Bromo-7-methoxythieno[3,2-b]pyridine has been shown to have antifungal activity, as well as anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

6-Bromo-7-methoxythieno[3,2-b]pyridine is a versatile compound with a range of potential applications in various fields of science. It has been used in the synthesis of a range of heterocyclic compounds and has a range of potential biochemical and physiological effects. However, the synthesis of 6-Bromo-7-methoxythieno[3,2-b]pyridine can be time consuming and the yield of the reaction is relatively low. Additionally, the compound is not commercially available, which can make it difficult to obtain for laboratory experiments.

Future Directions

The potential applications of 6-Bromo-7-methoxythieno[3,2-b]pyridine are vast, and there are many future directions for research. These include the development of more efficient synthesis methods for the compound, as well as further research into its potential applications in the pharmaceutical and chemical industries. Additionally, further research into the biochemical and physiological effects of the compound could lead to the discovery of new therapeutic agents. Finally, the development of novel derivatives of 6-Bromo-7-methoxythieno[3,2-b]pyridine could lead to the discovery of even more potential applications.

Synthesis Methods

6-Bromo-7-methoxythieno[3,2-b]pyridine can be synthesized by the reaction of 7-methoxy-3-methylthiophene and bromine in aqueous acetic acid. The reaction is conducted at a temperature of 120°C for 4 hours. The reaction yields a product with a yield of up to 70%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-bromo-7-methoxythieno[3,2-b]pyridine can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "2-methyl-5-nitropyridine", "thiophene-2-carboxylic acid", "methyl magnesium bromide", "sodium borohydride", "acetic anhydride", "hydrogen bromide", "sodium methoxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Reduction of 2-methyl-5-nitropyridine with sodium borohydride in ethanol to yield 2-methyl-5-aminopyridine", "Step 2: Reaction of 2-methyl-5-aminopyridine with thiophene-2-carboxylic acid in acetic acid to yield 6-methylthieno[3,2-b]pyridin-7-ol", "Step 3: Methylation of 6-methylthieno[3,2-b]pyridin-7-ol with methyl magnesium bromide in the presence of copper iodide to yield 6-methylthieno[3,2-b]pyridin-7-ylmagnesium bromide", "Step 4: Reaction of 6-methylthieno[3,2-b]pyridin-7-ylmagnesium bromide with hydrogen bromide in acetic acid to yield 6-bromo-7-methylthieno[3,2-b]pyridine", "Step 5: Methoxylation of 6-bromo-7-methylthieno[3,2-b]pyridine with sodium methoxide in methanol to yield 6-bromo-7-methoxythieno[3,2-b]pyridine" ] }

CAS RN

2763775-93-3

Product Name

6-bromo-7-methoxythieno[3,2-b]pyridine

Molecular Formula

C8H6BrNOS

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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